tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Description
tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound featuring a 1-oxa-9-azaspiro[5.5]undecane core with a tert-butoxycarbonyl (Boc) protecting group. This scaffold has gained attention in medicinal chemistry, particularly as a structural mimic of Eli Lilly’s LY2881835, a phase I clinical candidate for type II diabetes targeting the FFA1 (GPR40) receptor . The unsubstituted 1-oxa-9-azaspiro[5.5]undecane moiety (R = H) was found inactive in early FFA1 agonist studies, prompting further derivatization with polar groups such as heterocycles and secondary amides to enhance activity .
Properties
Molecular Formula |
C14H25NO3 |
|---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15-9-7-14(8-10-15)6-4-5-11-17-14/h4-11H2,1-3H3 |
InChI Key |
UOMNHCJBBOEELH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCCO2)CC1 |
Origin of Product |
United States |
Preparation Methods
Key Considerations
-
TPAP/NMO is a selective oxidizing system for alcohols to ketones without over-oxidation.
-
The spirocyclic structure’s stability under these conditions highlights its robustness for further functionalization.
Multi-Step Synthesis from Spirocyclic Ketone Precursors
A patent (CN111518015A) outlines a four-step synthesis for structurally related tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate, adaptable to the target compound through modifications in starting materials and reaction sequences.
Stepwise Protocol
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Spirocyclic Nitrile Formation
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Substrate : 1,4-Dioxaspiro[4.5]decane-8-one
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Reagents : p-Methylsulfonylmethylisocyanitrile, potassium tert-butoxide
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Solvent : Glycol dimethyl ether/ethanol (0–20°C)
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Product : 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
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-
Alkylation with 1-Bromo-2-chloroethane
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Base : Lithium diisopropylamide (LDA)
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Solvent : Toluene (0–20°C, 13 hours)
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Product : 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
-
-
Cyclization and Protection
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Reduction : Hydrogen gas with Raney nickel
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Protection : tert-Butyl dicarbonyl anhydride in methanol (50°C, 50 psi, 6 hours)
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Product : tert-Butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2]tetradecane-10-carboxylate
-
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Deprotection
Adaptability to Target Compound
-
Replacing the dioxaspiro starting material with a 1-oxa-9-azaspiro analog could direct the synthesis toward the target compound.
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Adjusting alkylation and cyclization steps to accommodate the [5.5] ring system is critical.
Spiroannulation via Alkylation and Cyclization
A method reported in J. Med. Chem. for 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives demonstrates a generalizable spiroannulation strategy.
Procedure Highlights
-
Substrate : Tertiary alcohol or ketone precursors
-
Base : Potassium tert-butoxide (1 M in THF)
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Temperature : −78°C to −30°C
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Key Step : Alkylation of spirocyclic intermediates with phenethyl bromides or chlorides
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Purification : Flash chromatography (SiO₂, dichloromethane/methanol)
Relevance to Target Compound
-
This method’s low-temperature conditions prevent ring-opening side reactions, preserving spirocyclic integrity.
-
Substituting phenethyl halides with simpler alkylating agents could streamline the synthesis.
Direct Protection of Spirocyclic Amines
A straightforward approach involves reacting 1-oxa-9-azaspiro[5.5]undecane with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Typical Protocol
Advantages
-
Single-step protection avoids multi-step complexities.
Comparative Analysis of Methods
| Method | Steps | Key Reagents | Yield | Scalability |
|---|---|---|---|---|
| Oxidation of Precursor | 1 | TPAP, NMO | Moderate | Lab-scale |
| Multi-Step Synthesis | 4 | LDA, Raney Ni, PPTS | 54.8% | Industrial |
| Spiroannulation | 2–3 | KOtBu, Alkylating Agents | 84% | Lab-scale |
| Direct Boc Protection | 1 | Boc₂O, Base | >80% | High |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate has been investigated for its role as a ligand for gamma-aminobutyric acid type A receptors (GABAAR). Studies indicate that compounds in this class can act as antagonists, potentially leading to new therapeutic agents for neurological disorders. The spirocyclic structure contributes to the unique interaction with GABAAR, enhancing selectivity and potency compared to traditional ligands .
Case Study: GABAAR Antagonism
A study highlighted the structural activity relationship (SAR) of spirocyclic compounds, demonstrating that modifications on the azaspiro framework can significantly influence receptor binding affinity. The findings suggest that this compound may serve as a lead compound for developing GABAAR modulators with improved pharmacological profiles .
Neuroscience Research
Research has also explored the compound's effects on neuronal signaling pathways. By modulating GABAAR activity, it may influence synaptic transmission and plasticity, which are critical in learning and memory processes. This aspect opens avenues for studying cognitive enhancement or neuroprotective strategies in conditions like Alzheimer's disease .
Synthetic Applications
The compound is utilized as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with tailored biological activities. The synthesis pathways often involve reactions that preserve the integrity of the spirocyclic structure while introducing functional groups that enhance solubility or bioavailability .
Mechanism of Action
The mechanism of action of tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition can lead to the death of the bacterial cells, making it a potent antituberculosis agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Compounds and Their Properties
Structural and Functional Differences
- Heteroatom Variation: The parent compound contains one oxygen (1-oxa) and one nitrogen (9-aza) in the spirocyclic core. 2-Oxa substitution (e.g., tert-Butyl 3-(hydroxymethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate) shifts the oxygen position, modifying ring strain and solubility .
- Substituent Effects: Polar groups (e.g., -NH₂, -OH) improve water solubility but may reduce cell membrane permeability. For example, the 3-amino derivative (MW 270.37) is more polar than the unsubstituted analog (MW 285.38) .
Reactivity :
- Ketone-containing derivatives (e.g., tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate) are reactive toward nucleophiles, enabling conjugation or further synthetic modifications .
Biological Activity
tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2408645-69-0 |
| Molecular Formula | C14H26N2O3 |
| Molecular Weight | 270.37 g/mol |
| Purity | ≥ 97% |
Biological Activity Overview
Research indicates that compounds within the spirocyclic class, including this compound, exhibit various biological activities, particularly as ligands for neurotransmitter receptors.
GABA Receptor Antagonism
One of the primary areas of investigation is the compound's role as a GABA_A receptor antagonist . Studies have shown that related compounds can modulate GABA_A receptor activity, which is crucial for neurotransmission and has implications in treating anxiety disorders and epilepsy . The binding affinities and antagonistic properties of these compounds were assessed using radiolabeled binding assays, demonstrating significant interactions with the receptor sites.
Structure-Activity Relationship (SAR)
The structure of the compound plays a critical role in its biological activity. Variations in substituents on the spirocyclic core influence receptor binding and efficacy:
| Modification | Effect on Activity |
|---|---|
| Addition of hydroxyl groups | Increased receptor affinity |
| Variation in alkyl chains | Altered lipophilicity |
| Changes in nitrogen position | Modulated antagonist potency |
Research has indicated that specific modifications can enhance selectivity for GABA_A subtypes, which may lead to fewer side effects compared to non-selective agents .
Case Studies and Research Findings
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Antagonistic Effects on GABA_A Receptors :
In a study published by Bavo et al., compounds structurally similar to tert-butyl 1-oxa-9-azaspiro[5.5]undecane showed competitive antagonism at GABA_A receptors, with implications for modulating immune responses through T cell activity . This suggests potential therapeutic applications in conditions characterized by dysregulated immune responses. -
Pharmacokinetics and Membrane Permeability :
Investigations into the pharmacokinetic properties revealed that while these compounds exhibit low cellular membrane permeability, modifications such as increased hydrophobicity could enhance bioavailability without compromising safety profiles . -
In Vivo Efficacy :
Animal model studies have demonstrated that administration of related spirocyclic compounds resulted in reduced seizure activity, indicating a promising avenue for developing anti-seizure medications based on this scaffold .
Q & A
Q. Can alternative ring systems (e.g., 1-oxa-4,9-diazaspiro) replicate the pharmacological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
